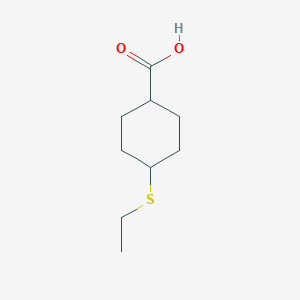

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. It has the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol. This compound is characterized by the presence of an ethylsulfanyl group attached to the cyclohexane ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies specifically focused on the applications of "4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid" are not available in the search results, the provided resources offer insights into its properties, related compounds, and synthetic methods that suggest potential applications.

Properties and Structural Information

this compound has the molecular formula . Its SMILES notation is CCSC1CCC(CC1)C(=O)O, and its InChI code is InChI=1S/C9H16O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) . Predicted collision cross sections for various adducts of the compound are also available .

Potential Applications Based on Analogous Compounds and Reactions

- Pharmaceutical Applications:

- Cyclohexane carboxylic acid derivatives, in general, have demonstrated anti-plasmin, anti-ulcer, anti-histamine, anti-inflammatory, and anti-allergic effects . Therefore, this compound might possess similar biological activities, making it a candidate for pharmaceutical research .

- Certain cyclohexane carboxylic acid derivatives exhibit strong inhibitory effects on proteases like trypsin, chymotrypsin, thrombin, or urokinase, suggesting potential applications in enzyme inhibition .

- α-Aryl cyclopentane carboxylic acids can be used to synthesize histone deacetylase (HDAC) inhibitors, which are relevant in the treatment of hormone-dependent cancers . Transannular C–H arylation of α-tertiary cyclopentane carboxylic acids also provides a route to AKR1C1 and AKR1C3 inhibitors, which are promising for treating hormone-dependent cancers and other diseases .

- Agrochemical Intermediates:

- Synthetic Chemistry:

- Substituted cyclic aminocarboxylic acids can be obtained through Bucherer-Bergs or Strecker synthesis, yielding different isomeric forms . These methods could be employed to synthesize derivatives of this compound .

- Cyclohexene-carboxylic acids can undergo dehydro-aromatization reactions using sulfuric acid, which could be relevant in synthesizing aromatic derivatives of this compound .

Safety Information

The compound is labeled with hazard statements H302, "Harmful if swallowed," and H312, "Harmful in contact with skin" .

Mecanismo De Acción

The mechanism of action of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexane-1-carboxylic acid: Lacks the ethylsulfanyl group, resulting in different chemical properties.

4-(Methylsulfanyl)cyclohexane-1-carboxylic acid: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in reactivity and biological activity.

Uniqueness

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with potential biological applications. Its structure includes a carboxylic acid functional group and an ethylsulfanyl substituent, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈O₂S. The presence of the ethylsulfanyl group can enhance lipophilicity and alter the compound's reactivity, potentially affecting its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of cyclohexanecarboxylic acids have been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The IC50 values for some derivatives range from 2.3 µM to over 40 µM in different cancer models .

- Enzyme Modulation : Similar compounds have been reported to interact with enzymes, influencing metabolic pathways. Their ability to act as enzyme inhibitors or activators can be crucial in therapeutic applications .

- Neurotransmitter Interaction : Some derivatives are known to affect neurotransmitter systems, suggesting potential use in treating mood disorders or anxiety.

Case Studies

- Anticancer Screening : A study evaluated various cyclohexanecarboxylic acid derivatives against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B assay. Compounds showed selective toxicity towards cancer cells compared to normal cells, indicating their potential as targeted therapies .

- Enzyme Inhibition : Research on cycloalkane derivatives has demonstrated their capacity to inhibit histone deacetylases (HDAC), which are implicated in cancer progression. One study reported IC50 values as low as 0.062 µM for certain analogues, highlighting their potency as therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Alkylation : The introduction of the ethylsulfanyl group can be performed via alkylation reactions involving cyclohexanecarboxylic acid derivatives and suitable ethyl sulfide reagents.

- Functional Group Modification : Existing cyclohexanecarboxylic acids can be modified through functional group interconversions to introduce the ethylsulfanyl moiety effectively.

Data Table: Biological Activity Comparison

| Compound Name | Structure Description | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Cyclohexane with ethylsulfanyl and carboxylic acid | Anticancer, Enzyme modulation | TBD |

| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Cyclohexane with aminomethyl group | Anticancer | 2.3 - 35.2 |

| Ethyl cyclohexanecarboxylate | Ester derivative of cyclohexanecarboxylic acid | Moderate anticancer activity | 20 - 50 |

Propiedades

IUPAC Name |

4-ethylsulfanylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQYRTYZYYKJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547588-59-9 | |

| Record name | 4-(ethylsulfanyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.